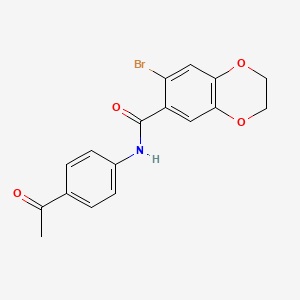

N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic benzodioxine derivative featuring a bromo substituent at the 7-position and a 4-acetylphenyl carboxamide group at the 6-position. The 2,3-dihydro-1,4-benzodioxine core provides a rigid heterocyclic scaffold, while the bromine atom and acetyl group contribute to its electronic and steric properties. This compound shares structural similarities with pharmacologically active benzodioxine derivatives, such as those investigated for antiparasitic or cardiovascular applications .

Properties

IUPAC Name |

N-(4-acetylphenyl)-6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4/c1-10(20)11-2-4-12(5-3-11)19-17(21)13-8-15-16(9-14(13)18)23-7-6-22-15/h2-5,8-9H,6-7H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAADUIJDCYOXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2Br)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through a series of reactions including bromination, acetylation, and amide formation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a halogenated or nitrated compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Its chemical properties might make it suitable for use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, or interfering with biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Benzodioxine/Benzoxazine Family

(a) N-[7-(4-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide (MFCD02070511)

This compound () differs from the target molecule in two key aspects:

Substituent at Position 7 : A 4-bromobenzoyl group replaces the 7-bromo atom.

Carboxamide Group : The acetamide moiety is attached to the benzodioxine core instead of the 4-acetylphenyl group.

Hypothetical Implications :

- The acetamide group could reduce steric hindrance compared to the bulkier 4-acetylphenyl carboxamide, affecting solubility and metabolic stability .

(b) N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide

This derivative () replaces the benzodioxine core with a benzothiophene ring fused to a benzoxazine. Key differences include:

- Fluorinated Aromatic Group : The 2,3,5-trifluorophenyl substituent introduces strong electron-withdrawing effects.

- Benzothiophene vs. Benzodioxine : The sulfur atom in benzothiophene may alter electronic distribution and redox stability.

Functional Relevance :

- Fluorinated analogs are often prioritized in drug discovery for enhanced metabolic stability and membrane permeability .

Pharmacologically Active Dihydroheterocyclic Derivatives

(a) Angiotensin II Receptor Antagonists ()

Compounds like 4-(4-methoxyphenyl)-N-(4-bromophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide share:

- Dihydroheterocyclic Core : Similar rigidity to benzodioxine.

- Bromo Substituents : The 4-bromophenyl group highlights bromine’s role in enhancing binding affinity via halogen bonding.

Comparison Table :

*Molecular weights estimated based on structural formulas.

Electronic and Steric Considerations

Biological Activity

N-(4-acetylphenyl)-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C21H22BrN3O4

- Molecular Weight: 440.32 g/mol

The structure includes a benzodioxine core, which is known for its diverse biological activities. The presence of the acetylphenyl and bromo groups may enhance its pharmacological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antitumor Activity : Research indicates that derivatives of benzodioxine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain substituted benzoxazine derivatives demonstrate potent antiproliferative activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines with IC50 values ranging from 2.27 to 7.63 μM .

- Mechanism of Action : The compound's mechanism involves disrupting cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death mechanisms. This dual action increases its potential as a versatile therapeutic agent in treating different types of tumors .

- Kinase Inhibition : The inhibition profile against kinases involved in cell signaling has been studied, revealing residual activity on HER2 and JNK1 kinases. Compounds similar to this compound showed significant interactions with key domains and residues of these kinases, suggesting a targeted approach in cancer therapy .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 2.27 | Membrane permeability disruption |

| Antiproliferative | HCT-116 | 4.44 | Induction of inflammatory cell death |

| Kinase Inhibition | HER2 | Residual activity | Targeted inhibition |

| Kinase Inhibition | JNK1 | Residual activity | Targeted inhibition |

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound against MCF-7 cells. The results demonstrated that the compound significantly inhibited cell growth at low concentrations (IC50 = 2.27 μM), highlighting its potential as an antitumor agent.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action against HCT-116 cells. It was found that the compound not only affected cell cycle progression but also induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.